(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
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Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, a key component of the compound, has been studied extensively. A unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . Other methods include a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been carried out using the DFT/RB3LYP method with the 6-311G (d,p) basis set . The calculated FT-IR spectrum is strongly correlated with the vibrational spectra reported in the literature .Scientific Research Applications
- Co-Amorphous Formulations : Researchers have explored using sucrose acetate isobutyrate (SAIB) as a carrier in co-amorphous dispersion (CAD) formulations. For instance, a study developed CAD formulations of tacrolimus , a potent immunosuppressive drug, using SAIB. These formulations exhibited amorphous phase transformation, excellent dissolution rates, and bioequivalence to hydroxypropyl methylcellulose (HPMC)-based amorphous solid dispersion (ASD) formulations . The stability, dissolution, and pharmacokinetic performance of SAIB-based CAD were similar to HPMC-based ASD, suggesting potential clinical applications.
- SABER® Technology : SABER® (Self-Assembling Biological Enzyme Release) technology, which avoids toxic organic solvents, has been employed for sustained release drug delivery. Notably, it has been used in the development of a one-month depot injection of iloperidone , a psychiatric medication. The application of SABER® technology enhances patient compliance and reduces the frequency of dosing .
- Carbon Source for PHA Production : Isobutyrate has been investigated as a sole carbon source for microbial enrichment cultures. Compared to its structural isomer butyrate, isobutyrate led to distinct microbial community development, higher polyhydroxyalkanoate (PHA) productivity, and unique PHA composition. This research highlights the potential of isobutyrate in sustainable biopolymer production .
Drug Delivery Systems
Sustained Release Formulations
Microbial Biotechnology
Safety and Hazards
properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)19(21)22-14-8-9-15-16(11-14)23-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJZLJALIFJYAH-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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